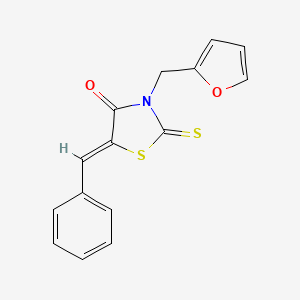![molecular formula C20H26Cl2N2O2 B5965385 N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B5965385.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BOC-L-phenylalanine and is synthesized using various methods. The scientific research community has been exploring the various applications of this compound, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be overactivated in various types of cancer. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects, which can help reduce inflammation and oxidative stress-related damage.
実験室実験の利点と制限
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity, which allows for the effective inhibition of various signaling pathways. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the study of N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride. One direction is the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the development of more potent and selective analogs of this compound. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored. Finally, the development of more effective drug delivery systems for this compound needs to be investigated to enhance its bioavailability and reduce its potential toxicity.
合成法
The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride involves several steps. The first step involves the protection of L-phenylalanine using tert-butoxycarbonyl (BOC) to form BOC-L-phenylalanine. The second step involves the reaction of BOC-L-phenylalanine with 4-(benzyloxy)-3-chlorobenzyl bromide to form N-[4-(benzyloxy)-3-chlorobenzyl]-BOC-L-phenylalanine. The final step involves the deprotection of BOC-L-phenylalanine using trifluoroacetic acid (TFA) to form N-[4-(benzyloxy)-3-chlorobenzyl]-L-phenylalanine, which is then reacted with morpholine to form N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride.
科学的研究の応用
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-cancer properties and has been explored as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential anti-inflammatory and anti-oxidant properties and has been explored as a potential treatment for various inflammatory and oxidative stress-related disorders.
特性
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.ClH/c21-19-14-18(15-22-8-9-23-10-12-24-13-11-23)6-7-20(19)25-16-17-4-2-1-3-5-17;/h1-7,14,22H,8-13,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQICOXNBIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-amino-1-(3-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5965304.png)
![(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B5965308.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5965320.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B5965328.png)
![5-(4-bromobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5965332.png)
![1-(cyclopropylacetyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5965340.png)
![1-[1-(4-ethoxyphenyl)cyclopentyl]-2-methoxybenzene](/img/structure/B5965346.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B5965352.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5965353.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5965366.png)

![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5965371.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5965392.png)
